(3-(4-Aminophenoxy)azetidin-1-yl)(furan-2-yl)methanone
Description
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Properties
IUPAC Name |
[3-(4-aminophenoxy)azetidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-5-11(6-4-10)19-12-8-16(9-12)14(17)13-2-1-7-18-13/h1-7,12H,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXZGNZEACZIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-Aminophenoxy)azetidin-1-yl)(furan-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 272.30 g/mol. The structure features an azetidine ring, an aminophenoxy group, and a furan moiety, which are critical for its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10 to 30 µM.
- Mechanistic Insights : The compound was found to activate caspase pathways leading to apoptosis. Flow cytometry analysis revealed increased annexin V binding in treated cells, indicating early apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 25 | Intrinsic apoptotic pathway activation |
Research Findings
The compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
